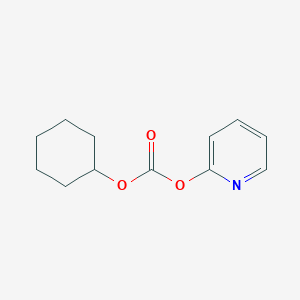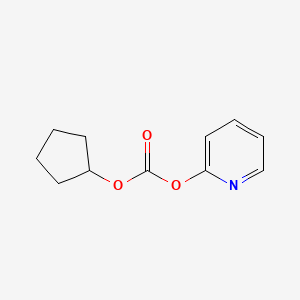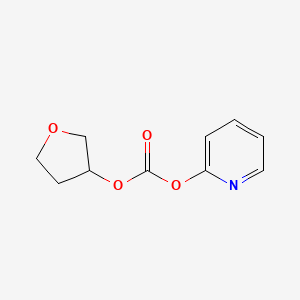![molecular formula C20H21FN2O2 B8213233 tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B8213233.png)
tert-Butyl (2-(4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a cyano group, and a fluoro-substituted biphenyl moiety
Preparation Methods
The synthesis of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the cyano group: The cyano group can be introduced via a cyanation reaction, often using a metal catalyst such as palladium.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluoro groups can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include palladium catalysts for cyanation, electrophilic fluorinating agents for fluorination, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the effects of cyano and fluoro substituents on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluoro groups can enhance binding affinity and selectivity, while the carbamate group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(4’-cyano-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the fluoro group, which may result in different binding affinities and reactivity.
tert-Butyl (2-(4’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Lacks the cyano group, affecting its electronic properties and reactivity.
tert-Butyl (2-(4’-cyano-3’-methyl-[1,1’-biphenyl]-3-yl)ethyl)carbamate: Contains a methyl group instead of a fluoro group, influencing its steric and electronic characteristics.
The uniqueness of tert-Butyl (2-(4’-cyano-3’-fluoro-[1,1’-biphenyl]-3-yl)ethyl)carbamate lies in the combination of cyano and fluoro substituents, which can enhance its reactivity and binding properties in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[3-(4-cyano-3-fluorophenyl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-20(2,3)25-19(24)23-10-9-14-5-4-6-15(11-14)16-7-8-17(13-22)18(21)12-16/h4-8,11-12H,9-10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBWVEFSFGYZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC(=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
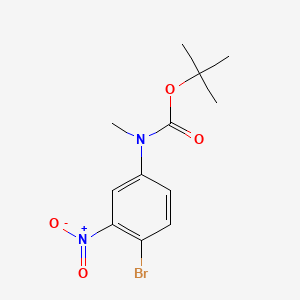
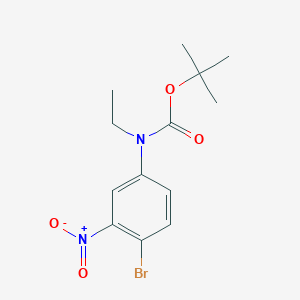
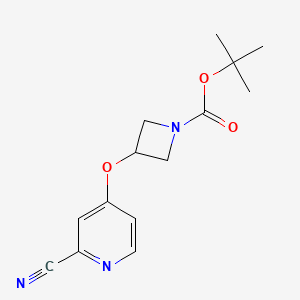
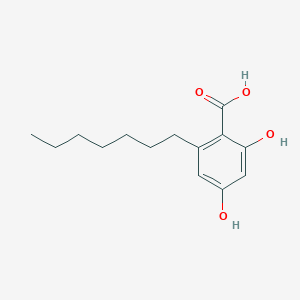
![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B8213184.png)
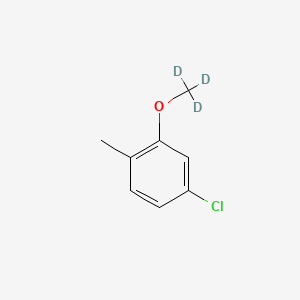
![Ethanone,1-[4-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213200.png)
![Ethanone,1-[4-methyl-2-(methoxy-d3)phenyl]-](/img/structure/B8213207.png)
![Ethanone,1-[5-chloro-2-(methoxy-d3)phenyl]-](/img/structure/B8213215.png)

![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8213234.png)
